![molecular formula C33H46O4 B12820256 (R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester, (3I+/-,5I(2))- is a complex organic compound with the molecular formula C33H46O4 and a molecular weight of 506.72 g/mol . This compound is known for its applications in the synthesis of other chemical entities and its potential use in medical research, particularly in the treatment of liver diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of condensation reactions involving cholanic acid derivatives.
Introduction of Functional Groups: Functional groups such as the ethylidene and hydroxy groups are introduced through specific reactions, including aldol condensation and hydroxylation.
Esterification: The final step involves the esterification of the compound with phenylmethyl alcohol under acidic conditions to form the phenylmethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique functional groups that can be further utilized in chemical synthesis .
Applications De Recherche Scientifique
Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester involves its interaction with specific molecular targets in the body. The compound is believed to modulate biochemical pathways related to liver function and immune response. It acts on molecular targets such as nuclear receptors and enzymes involved in bile acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethylchenodeoxycholic Acid: This compound is structurally similar and is used in the treatment of liver diseases.
Obeticholic Acid: Another bile acid derivative used in the treatment of primary biliary cholangitis.
Uniqueness
Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester is unique due to its specific functional groups and ester linkage, which confer distinct chemical properties and biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C33H46O4 |
|---|---|
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
benzyl (4R)-4-[(3R,5R,6Z,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C33H46O4/c1-5-24-28-19-23(34)15-17-33(28,4)27-16-18-32(3)25(12-13-26(32)30(27)31(24)36)21(2)11-14-29(35)37-20-22-9-7-6-8-10-22/h5-10,21,23,25-28,30,34H,11-20H2,1-4H3/b24-5-/t21-,23-,25-,26+,27+,28+,30+,32-,33-/m1/s1 |
Clé InChI |
JKCADEBSFFPQJB-MHZNDKSFSA-N |
SMILES isomérique |
C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OCC5=CC=CC=C5)C)C)O |
SMILES canonique |
CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


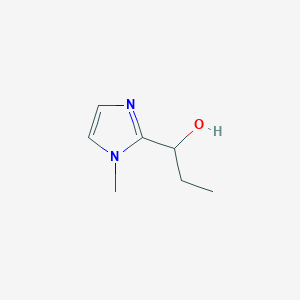
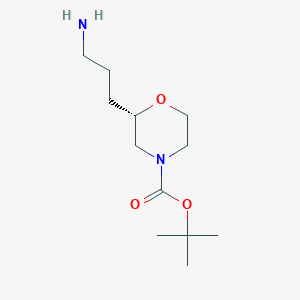

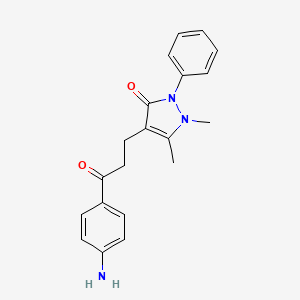
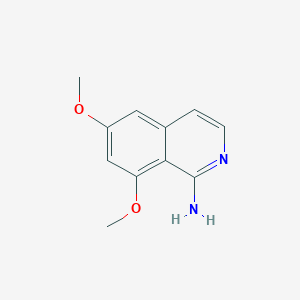
![Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)
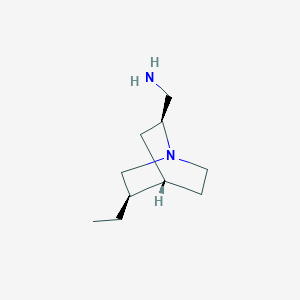
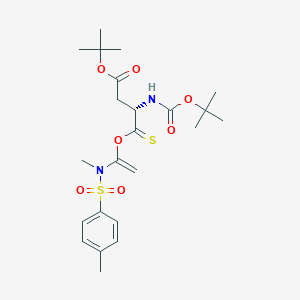
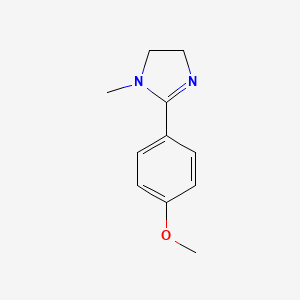
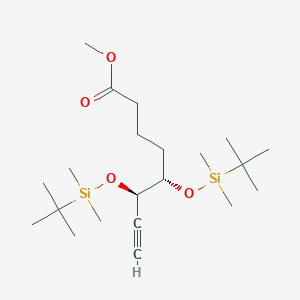

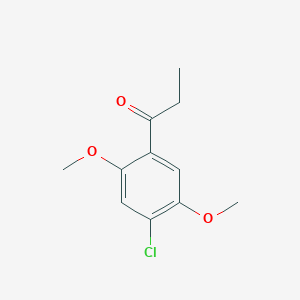
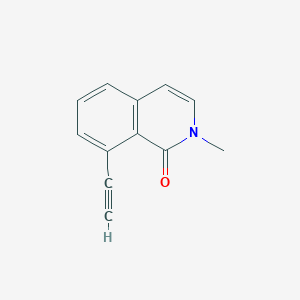
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate](/img/structure/B12820263.png)
